

1-(2,5-Dimethylphenyl)piperazine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

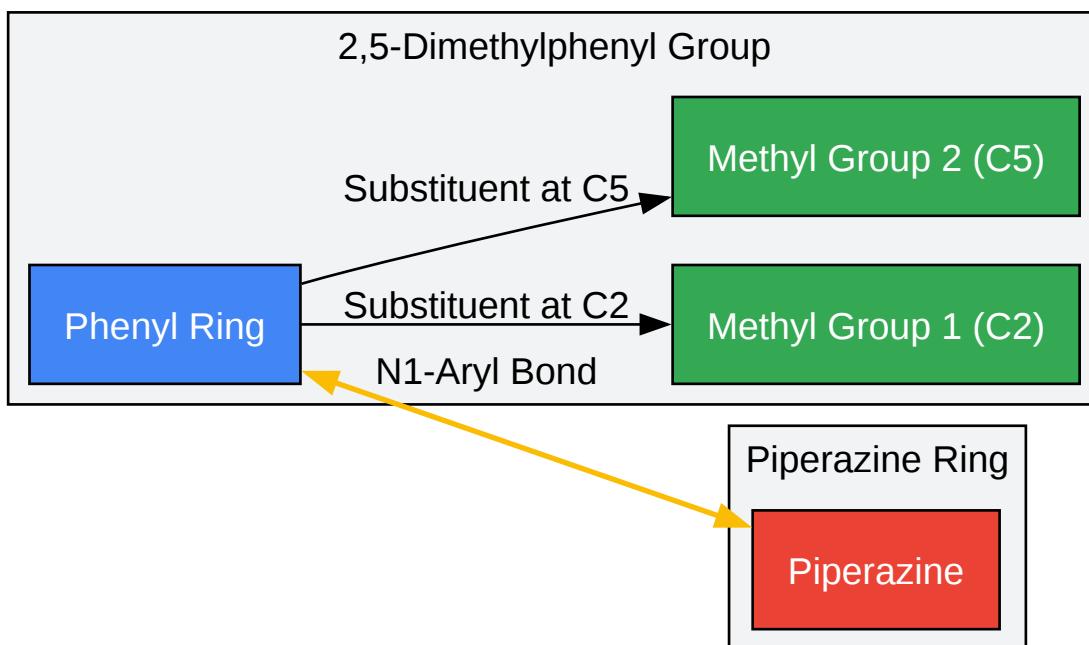
Compound Name: 1-(2,5-Dimethylphenyl)piperazine

Cat. No.: B094769

[Get Quote](#)

A Technical Guide to 1-(2,5-Dimethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **1-(2,5-Dimethylphenyl)piperazine**. This compound is a notable piperazine derivative utilized in medicinal chemistry and neuropharmacology research. Its structural features make it a valuable intermediate in the synthesis of therapeutic agents, particularly those targeting mood and anxiety disorders.^[1]

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **1-(2,5-dimethylphenyl)piperazine**. The structure consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4), attached to a 2,5-dimethylphenyl group. The phenyl group is substituted with two methyl groups at the second and fifth positions relative to the point of attachment to the piperazine ring.

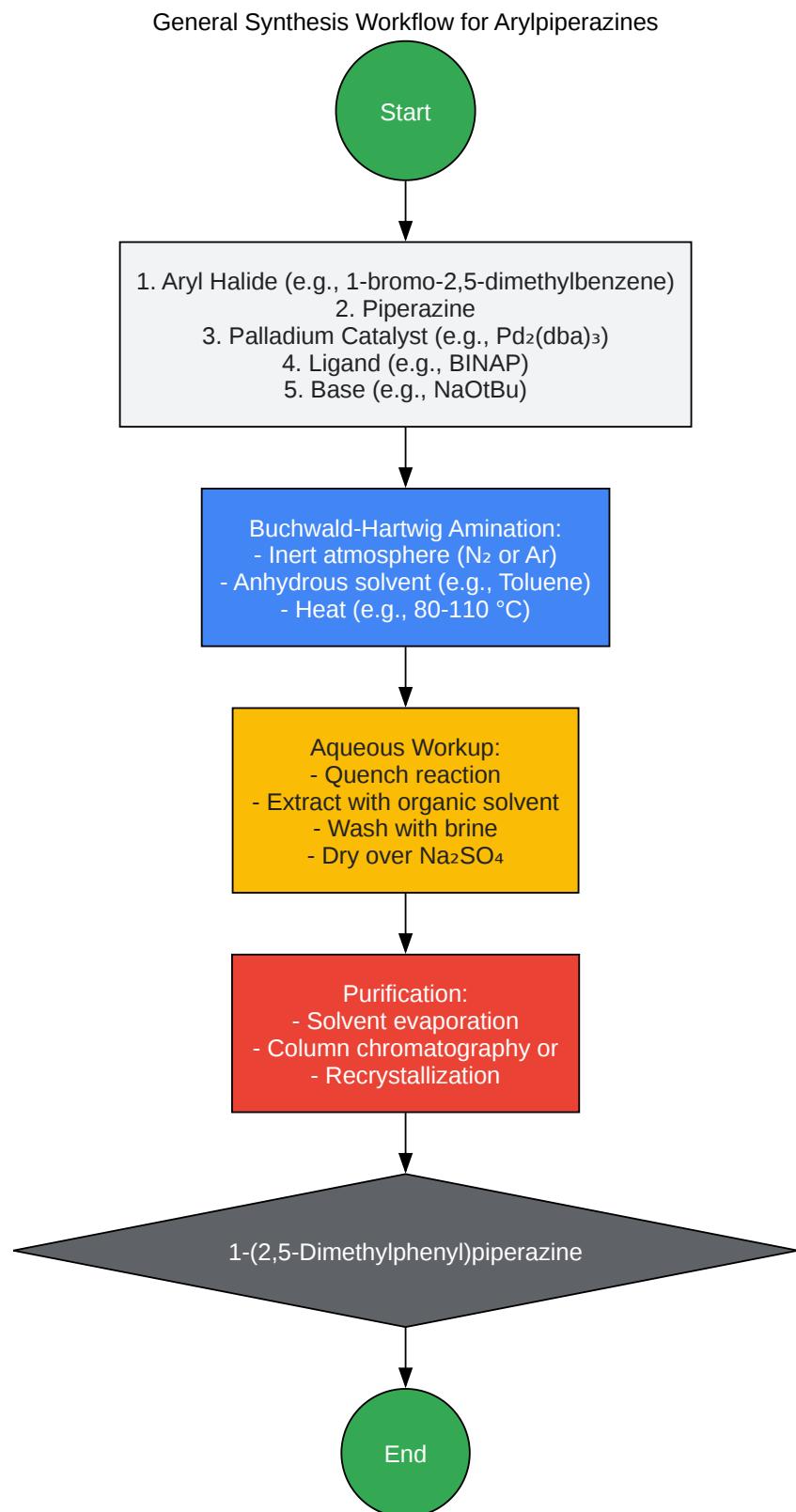
The logical relationship between the core chemical moieties is visualized below.

Structural Composition of 1-(2,5-Dimethylphenyl)piperazine

[Click to download full resolution via product page](#)

Logical relationship of the key structural components.

Physicochemical Properties


The following table summarizes the key quantitative data for **1-(2,5-Dimethylphenyl)piperazine**.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ N ₂	[1] [2]
Molecular Weight	190.29 g/mol	[1] [2] [3]
Appearance	White to light yellow crystalline powder	[1] [3]
Melting Point	42-48 °C	[1] [3]
Boiling Point	154 °C at 10 mmHg	[1] [3]
Density	0.999 g/cm ³	
Purity	≥ 98% (by GC)	[1] [3]

Experimental Protocols: Synthesis Overview

While a specific, detailed experimental protocol for the synthesis of **1-(2,5-Dimethylphenyl)piperazine** was not found in the provided search results, a general and widely applicable method for the synthesis of arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a common method for forming carbon-nitrogen bonds.

A generalized workflow for such a synthesis is presented below.

[Click to download full resolution via product page](#)

A generalized workflow for arylpiperazine synthesis.

Methodology:

- **Reactant Preparation:** In a reaction vessel under an inert atmosphere, an aryl halide (e.g., 1-bromo-2,5-dimethylbenzene) is combined with piperazine, a palladium catalyst, a suitable phosphine ligand, and a base in an anhydrous solvent like toluene.
- **Reaction Conditions:** The mixture is heated for several hours until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Product Isolation and Purification:** After cooling, the reaction mixture is subjected to an aqueous workup to remove the catalyst and inorganic salts. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final **1-(2,5-Dimethylphenyl)piperazine**.^[4]

Applications in Research and Drug Development

1-(2,5-Dimethylphenyl)piperazine serves as a crucial building block in the development of therapeutic agents.^[1] Its structure is a key component in compounds designed to interact with neurotransmitter systems, making it a person of interest in the synthesis of drugs for neurological and psychiatric conditions.^[1] Researchers have utilized this and similar arylpiperazine derivatives to create novel compounds with enhanced bioactivity and selectivity for specific biological targets.^[1] The stability and reactivity of this compound make it a preferred intermediate in organic synthesis for the creation of more complex molecules.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. [1-\(2,5-Dimethylphenyl\)piperazine AldrichCPR | Sigma-Aldrich](http://1-(2,5-Dimethylphenyl)piperazine AldrichCPR | Sigma-Aldrich) [sigmaaldrich.com]

- 3. 1-(2,5-Dimethylphenyl)piperazine | 1013-25-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Piperazine synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [1-(2,5-Dimethylphenyl)piperazine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094769#1-2-5-dimethylphenyl-piperazine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com